molecular formula C33H35N5O B12212294 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B12212294
M. Wt: 517.7 g/mol
InChI Key: FJRQDTQCAYUENO-UHFFFAOYSA-N
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Description

2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthalen-1-yloxyethyl piperazine derivative, followed by its reaction with other reagents to form the final product. Common reagents used in these reactions include methanesulfonic acid and toluene .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, toluene, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline include other derivatives of pyrazoloquinazoline and naphthalen-1-yloxyethyl piperazine. These compounds share structural similarities and may exhibit similar chemical and biological properties .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and the possibility of fine-tuning its properties for specific uses.

Properties

Molecular Formula

C33H35N5O

Molecular Weight

517.7 g/mol

IUPAC Name

2-methyl-9-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

InChI

InChI=1S/C33H35N5O/c1-24-31(26-11-3-2-4-12-26)32-34-29-16-8-7-15-28(29)33(38(32)35-24)37-20-18-36(19-21-37)22-23-39-30-17-9-13-25-10-5-6-14-27(25)30/h2-6,9-14,17H,7-8,15-16,18-23H2,1H3

InChI Key

FJRQDTQCAYUENO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CCOC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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